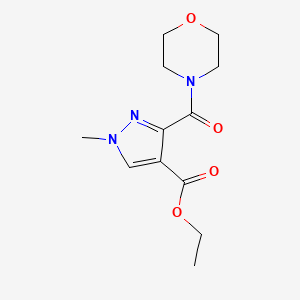![molecular formula C20H14F3NO2S2 B10903333 10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B10903333.png)
10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine is a chemical compound with the molecular formula C20H14F3NO2S2 and a molecular weight of 421.46 g/mol . This compound is part of the phenothiazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine involves the trifluoromethylation of phenothiazine derivatives. One common method includes the radical-mediated addition of trifluoromethyl groups to aryl alkyl alkynes . This process typically involves the use of sulfonyl radicals, which are generated by the addition of CF3 radicals to allylsulfonic acid derivatives . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Chemical Reactions Analysis
10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:
10-methyl-10H-phenothiazine: This compound lacks the trifluoromethyl and sulfonyl groups, resulting in different chemical and biological properties.
10-benzoyl-10H-phenothiazine:
2-chloro-10-(chloroacetyl)-10H-phenothiazine: The chloro and chloroacetyl groups confer different chemical behaviors and uses compared to the trifluoromethyl and sulfonyl groups.
Properties
Molecular Formula |
C20H14F3NO2S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
10-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C20H14F3NO2S2/c1-13-6-9-15(10-7-13)28(25,26)24-16-4-2-3-5-18(16)27-19-11-8-14(12-17(19)24)20(21,22)23/h2-12H,1H3 |
InChI Key |
GQTBPJPEBWXHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide](/img/structure/B10903255.png)
![2-[(2-chlorophenyl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10903257.png)

![N,N'-ethane-1,2-diylbis[N-benzyl-2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B10903275.png)

![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B10903279.png)
![4-Amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B10903289.png)
![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903297.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]pentanehydrazide](/img/structure/B10903300.png)
![2-methoxy-5-[(E)-(2-{[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzyl acetate](/img/structure/B10903303.png)
![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10903305.png)
![6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10903312.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide](/img/structure/B10903315.png)
![Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate](/img/structure/B10903316.png)
